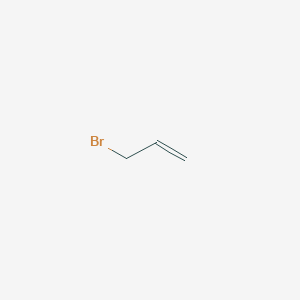

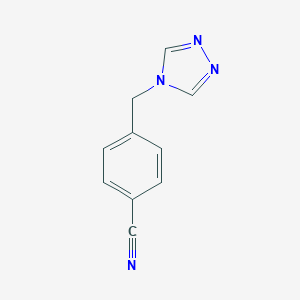

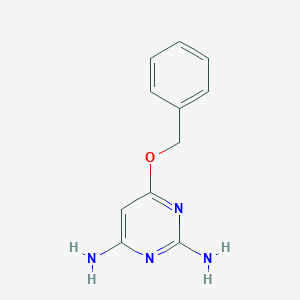

4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile and related triazole derivatives has been a focal point of research due to their broad range of biological activities. Novel methods for synthesizing 1H-1,2,4-triazole derivatives highlight the significance of triazoles in drug development and the need for efficient, sustainable synthesis methods considering green chemistry principles (Ferreira et al., 2013).

Molecular Structure Analysis

Triazoles, including 4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile, are known for their versatile molecular structure, which allows for a wide range of chemical modifications. This adaptability is crucial for the development of compounds with targeted properties, as seen in the extensive study of triazole-based compounds for various applications, from pharmaceuticals to materials science (Cascioferro et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile derivatives is influenced by the triazole core, which participates in a variety of chemical reactions. These reactions include coupling and substitution reactions that are pivotal in the synthesis of more complex molecules. The triazole ring's ability to act as a ligand in coordination chemistry further expands its application in creating novel materials and catalysts (Rossi et al., 2014).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility and thermal stability, are critical for their practical application. These properties are determined by the molecular structure of the triazole and its substituents, influencing their behavior in different environments and their applicability in various fields, including pharmacology and materials science (Kassanova et al., 2022).

Applications De Recherche Scientifique

Heterocyclic Chemistry and Pharmaceutical Applications

Triazoles, including the 4H-1,2,4-triazole derivatives, are recognized for their wide range of biological activities, making them pivotal in the development of new pharmaceuticals. These compounds have been explored for anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties, demonstrating their critical role in addressing various health challenges. The continued interest in triazole derivatives stems from their structural versatility, which allows for significant variations and the development of novel entities with potential therapeutic benefits. Their synthesis and evaluation in biological systems remain a dynamic area of research, emphasizing the need for innovative approaches in drug discovery and the treatment of diseases (Ferreira et al., 2013).

Corrosion Inhibition

Triazoles, including derivatives similar to 4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile, have been extensively studied for their corrosion inhibition properties, particularly for metals like copper. These compounds form protective layers on metal surfaces, significantly reducing the rate of corrosion in various environmental conditions. This application is critical in industries where metal longevity and durability are essential, highlighting the importance of triazoles in materials science (Walker, 1976).

Agricultural and Industrial Applications

The synthesis and functional exploration of 1,2,4-triazole derivatives extend beyond pharmaceuticals into agriculture and industry. These compounds are utilized as intermediates in the production of agrochemicals, including fungicides and herbicides, demonstrating their role in enhancing crop protection and yield. Moreover, triazoles are used in manufacturing processes for optical materials, antioxidants, and corrosion inhibitors, showcasing their versatility and importance across various sectors (Parchenko, 2019; Nazarov et al., 2021).

Advanced Materials and Technologies

Research into triazole-based polymers has opened new avenues in the development of advanced materials, such as proton-conducting membranes for fuel cells. These materials are distinguished by their high thermal stability, mechanical strength, and conductivity, essential for high-performance energy devices. The exploration of 1,2,4-triazoles in this context underscores their potential in contributing to sustainable energy solutions and innovative technologies (Prozorova & Pozdnyakov, 2023).

Orientations Futures

Research indicates that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions for the development of “4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile” and related compounds.

Propriétés

IUPAC Name |

4-(1,2,4-triazol-4-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-7-12-13-8-14/h1-4,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSZNBYWPPFADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567202 | |

| Record name | 4-[(4H-1,2,4-Triazol-4-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile | |

CAS RN |

112809-27-5 | |

| Record name | 4-[(4H-1,2,4-Triazol-4-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B33283.png)

![2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B33284.png)

![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)